molecular formula C15H14O4S B2465070 4-[(4-Methylbenzenesulfonyl)methyl]benzoic acid CAS No. 110046-36-1

4-[(4-Methylbenzenesulfonyl)methyl]benzoic acid

Cat. No. B2465070
CAS RN: 110046-36-1
M. Wt: 290.33
InChI Key: TYRULJCOYHWOKV-UHFFFAOYSA-N
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Description

“4-[(4-Methylbenzenesulfonyl)methyl]benzoic acid” is a chemical compound with the CAS Number: 110046-36-1 . It has a molecular weight of 290.34 . The IUPAC name for this compound is 4-{[(4-methylphenyl)sulfonyl]methyl}benzoic acid .


Molecular Structure Analysis

The InChI code for “4-[(4-Methylbenzenesulfonyl)methyl]benzoic acid” is 1S/C15H14O4S/c1-11-2-8-14(9-3-11)20(18,19)10-12-4-6-13(7-5-12)15(16)17/h2-9H,10H2,1H3,(H,16,17) .


Physical And Chemical Properties Analysis

“4-[(4-Methylbenzenesulfonyl)methyl]benzoic acid” is a powder . It has a melting point of 280-282°C . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Preparation

4-[(4-Methylbenzenesulfonyl)methyl]benzoic acid and its derivatives have been extensively used in chemical synthesis and preparation processes. A notable synthesis method for 4-(methylsulfonyl)benzoic acid from 4-methylbenzenesulfonyl chloride was introduced, optimizing the purity and yield of the product while also contributing to environmental protection by using chloroacetic acid instead of dimethyl sulfate in the methylation process. This methodology is deemed suitable for large-scale production due to its cost-effectiveness and high efficiency (Yin, 2002).

Catalytic Applications

In another study, 4-acetory benzoic acid was prepared from p-hydroxy benzoic acid and acetic anhydride, utilizing p-methylbenzenesulfonic acid as a catalyst. This research highlighted the significant influence of various parameters such as reaction temperature, time, and the amount of catalyst on the yield of the product, demonstrating the compound's potential in catalytic applications (Qi-ran, 2010).

Intermediate in Drug Synthesis

The compound also serves as an intermediate in the preparation of cardiotonic drugs like Sulmazole and Isomazole, showcasing its significance in pharmaceutical manufacturing. The study developed alternative approaches to synthesize 2-methoxy-4-(methylsulfanyl)benzoic acid, a key intermediate in this process (Lomov, 2019).

Material Science and Engineering

In the field of material science, benzoic acid and its derivatives, including 4-[(4-Methylbenzenesulfonyl)methyl]benzoic acid, have been used to dope polyaniline, a conducting polymer. This process alters the properties of polyaniline, making it potentially useful in various applications such as sensors, antistatic coatings, and electronic devices. The study also explored the properties of these doped polyaniline salts using various analytical methods (Amarnath & Palaniappan, 2005).

Environmental Science

Furthermore, the compound and its derivatives have been studied for their presence, uses, and potential effects in the environment. A study on benzoic acid and its derivatives, including 4-[(4-Methylbenzenesulfonyl)methyl]benzoic acid, discussed their widespread occurrence in plant and animal tissues, their uses as preservatives and flavoring agents, and their controversial effects and potential public health concerns (del Olmo, Calzada, & Nuñez, 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust and washing skin thoroughly after handling .

properties

IUPAC Name

4-[(4-methylphenyl)sulfonylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4S/c1-11-2-8-14(9-3-11)20(18,19)10-12-4-6-13(7-5-12)15(16)17/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRULJCOYHWOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201035113
Record name 4-[[(4-Methylphenyl)sulfonyl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201035113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

110046-36-1
Record name Benzoic acid, 4-(((4-methylphenyl)sulfonyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110046361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[[(4-Methylphenyl)sulfonyl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201035113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-methylbenzenesulfonyl)methyl]benzoic acid
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